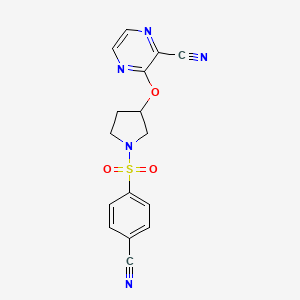

3-((1-((4-Cyanophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(4-cyanophenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c17-9-12-1-3-14(4-2-12)25(22,23)21-8-5-13(11-21)24-16-15(10-18)19-6-7-20-16/h1-4,6-7,13H,5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCONYSWHAOHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((4-Cyanophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.

Sulfonylation: The pyrrolidine intermediate is then reacted with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

Ether Formation: The sulfonylated pyrrolidine is then reacted with 2-chloropyrazine-3-carbonitrile under basic conditions to form the ether linkage, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, which can be oxidized to form N-oxides.

Reduction: The nitrile groups can be reduced to amines using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Amines from the reduction of nitrile groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazine ring substituted with a cyano group and a sulfonamide moiety, which enhances its biological activity. The presence of the pyrrolidine ring contributes to its pharmacological properties, making it a candidate for further research in therapeutic applications.

Antiviral Activity

Recent studies have indicated that compounds similar to 3-((1-((4-Cyanophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit antiviral properties. For instance, research on pyrazine derivatives has shown promising results against various viruses, including HIV and influenza.

Case Study:

A study demonstrated that pyrazole derivatives, closely related to the compound , showed significant inhibition of HIV replication in vitro at concentrations ranging from 4 to 20 μg/mL . This suggests that the compound may possess similar antiviral efficacy.

Anti-inflammatory Potential

The sulfonamide group in the compound is known for its anti-inflammatory properties. Compounds containing sulfonamide moieties have been explored as inhibitors of inflammatory pathways.

Case Study:

Research has indicated that certain sulfonamide derivatives can effectively inhibit carbonic anhydrase enzymes, which play a role in inflammation . The structure of this compound may allow it to function similarly.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of compounds with similar structures. These studies typically assess cytotoxicity, antiviral efficacy, and inhibitory effects on specific enzymes.

| Study | Compound | Target Virus | IC50 (μM) | Outcome |

|---|---|---|---|---|

| Study A | Pyrazole Derivative | HIV | 0.02 | Effective Inhibition |

| Study B | Sulfonamide Derivative | Influenza A | 0.25 | Significant Activity |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in the chemical structure can lead to significant changes in biological activity.

Example:

Research has shown that modifications to the pyrazine ring can enhance antiviral activity against specific strains of viruses . This highlights the importance of SAR studies in developing more effective derivatives.

Mechanism of Action

The mechanism by which 3-((1-((4-Cyanophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with amino acid residues, while the nitrile groups might participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Functional Group Analysis

Sulfonyl vs. Sulfinyl Groups :

- The target compound’s sulfonyl group (electron-withdrawing, polar) contrasts with fipronil’s sulfinyl group (less electron-withdrawing, prone to oxidation) . Sulfonyl groups improve metabolic stability compared to sulfinyl .

- Example: Fipronil’s sulfinyl group contributes to its insecticidal activity by modulating GABA receptor binding .

Ether vs.

Physicochemical and Pharmacokinetic Inferences

Research Implications

- Target Compound: The 4-cyanophenyl sulfonyl group may optimize kinase inhibition by balancing polarity and aromatic interactions, distinguishing it from BK70884’s trifluoromethylpyridine .

- Agrochemical Potential: Unlike fipronil, the target compound lacks electrophilic sulfinyl groups, reducing non-target toxicity risks .

Biological Activity

3-((1-((4-Cyanophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrazine ring, a pyrrolidine moiety, and functional groups such as sulfonyl and nitrile, suggest potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The compound's structure can be outlined as follows:

- Chemical Formula: C15H16N4O2S

- Molecular Weight: 320.38 g/mol

- Functional Groups:

- Pyrazine ring

- Pyrrolidine ring

- Sulfonyl group

- Nitrile group

The presence of these groups allows for diverse chemical reactivity and interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates its potential in various therapeutic areas. The following sections summarize key findings from recent studies.

Anticancer Activity

A study published in PubMed highlights the compound's ability to inhibit tumor growth in prostate cancer models. Specifically, compounds similar to this compound demonstrated significant activity against androgen receptor (AR) antagonism, with IC50 values as low as 69 nM in certain analogs . This suggests that the compound may serve as a scaffold for developing novel anticancer agents.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antimicrobial activity. For instance, compounds with similar structural features have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting bacterial growth .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Case Studies

- Prostate Cancer Study : In a xenograft model using LNCaP cells (a prostate cancer cell line), the compound was administered orally, resulting in significant tumor growth inhibition compared to controls. This study underscores the therapeutic potential of targeting AR pathways using compounds structurally related to this compound .

- Antimicrobial Evaluation : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonyl group enhanced antibacterial activity, suggesting that structural optimization could lead to more potent antimicrobial agents .

Data Summary Table

Q & A

Q. Advanced Synthesis Consideration

- Condition Screening : Use anhydrous solvents (e.g., DCM) and controlled temperatures (0–25°C) to minimize hydrolysis of the sulfonyl chloride.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

- Monitoring : Track reaction progress via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) and adjust stoichiometry if unreacted starting material persists .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic Characterization

- NMR : H NMR (400 MHz, CDCl) identifies protons on the pyrrolidine (δ = 3.1–3.8 ppm) and pyrazine (δ = 8.5–9.0 ppm) .

- IR : Peaks at ~2139 cm (C≡N stretch) and ~1349 cm (S=O stretch) confirm functional groups .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 408.45) .

How can X-ray crystallography resolve ambiguities in stereochemistry for the pyrrolidine ring?

Q. Advanced Structural Analysis

- Crystallization : Grow single crystals via slow evaporation in methanol/water mixtures.

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) to resolve chiral centers in the pyrrolidine ring .

- Refinement : Compare observed bond angles with analogous structures (e.g., (3aRS,9bSR)-hexahydrochromeno-pyrrole derivatives) to confirm stereochemistry .

How should researchers design assays to evaluate this compound’s kinase inhibition potential?

Q. Biological Activity Testing

- Target Selection : Prioritize kinases with sulfonamide-binding pockets (e.g., CHK1, TrkA) based on structural analogs like CCT244747 .

- Assay Protocol :

- Data Interpretation : Compare inhibition profiles with compounds sharing the pyrazine-carbonitrile motif .

How can contradictory cytotoxicity results between in vitro and cell-based assays be addressed?

Q. Data Contradiction Analysis

- Solubility Testing : Measure compound solubility in DMSO and assay buffers; precipitation may reduce apparent activity in cell assays .

- Metabolic Stability : Assess hepatic microsome stability to rule out rapid degradation in cell cultures .

- Off-Target Screening : Use proteome-wide affinity pulldown assays to identify non-kinase targets .

What structural modifications enhance selectivity for specific kinase targets?

Q. Structure-Activity Relationship (SAR) Guidance

- Sulfonyl Group : Replace 4-cyanophenyl with 3-fluorophenyl to improve TrkA binding (see patent EP3177605B1) .

- Pyrrolidine Oxygen Linker : Substitute with NH or CH to modulate conformational flexibility .

- Pyrazine Substituents : Introduce electron-withdrawing groups (e.g., Cl) at position 5 to enhance potency .

What safety protocols are essential for handling this compound?

Q. Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.